1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Molecular weight Steric bulk Physicochemical property

Researchers often face supply gaps for sterically demanding triazole aldehydes, which stalls SAR campaigns and ligand optimization. This compound directly fills that niche with a unique N1-cyclohexyl and C5-isopropyl dual substitution, delivering a precisely controlled steric and electronic environment unattainable with simpler analogs. Its reactive C4-carbaldehyde handle enables efficient Schiff base formation and transition metal complex synthesis. - Proven scaffold for asymmetric catalysis and medicinal chemistry building blocks. - Confirmed ≥95% purity by multiple vendors, eliminating batch-to-batch variability. - Available in stock for immediate global shipping, accelerating your discovery timeline.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Cat. No. B13257054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C2CCCCC2)C=O
InChIInChI=1S/C12H19N3O/c1-9(2)12-11(8-16)13-14-15(12)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3
InChIKeyHSDGJBIZBURXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-5-isopropyl-1H-1,2,3-triazole-4-carbaldehyde Overview


1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1781595-41-2) is a 1,2,3-triazole derivative functionalized with a cyclohexyl group at the N1 position, an isopropyl group at the C5 position, and a reactive carbaldehyde handle at C4 . With a molecular formula of C12H19N3O and a molecular weight of 221.3 g/mol, this compound offers a unique combination of steric bulk and lipophilic character, distinguishing it from simpler triazole-4-carbaldehydes commonly used as synthetic intermediates . Its structural features are relevant for applications requiring specific spatial and electronic profiles in medicinal chemistry, ligand design, and advanced organic synthesis.

Structural class 1,2,3-triazole-4-carbaldehyde with N1-cyclohexyl and C5-isopropyl substitution
Key handle Reactive carbaldehyde at C4 for condensation and Schiff base formation
Workflow fit Medicinal chemistry, ligand design, and advanced organic synthesis requiring steric bulk

Structural Uniqueness Over Simpler Triazole-4-carbaldehydes


The specific combination of an N1-cyclohexyl and a C5-isopropyl group imparts a steric and electronic environment not replicated by common 1,2,3-triazole-4-carbaldehydes that lack either substituent. The dual substitution increases both the molecular weight and the calculated lipophilicity (cLogP) relative to unsubstituted or mono-substituted analogs . This directly impacts solubility, reactivity in condensation reactions (e.g., Schiff base formation), and bioavailability parameters in drug-like molecules. Simply replacing this compound with 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde or 1-methyl-1H-1,2,3-triazole-4-carbaldehyde would fundamentally alter the steric hindrance around the aldehyde group and the overall 3D pharmacophore, which is critical in structure-activity relationship (SAR) studies and asymmetric catalysis design .

Target: N1-cyclohexyl, C5-isopropyl triazole aldehyde
vs. N1-cyclohexyl-only analog (no C5 substituent)
Removal of isopropyl group reduces steric bulk and alters pharmacophore shape; may shift SAR and reactivity.
Target: dual-substituted triazole-4-carbaldehyde
vs. simple 1-methyl-1H-1,2,3-triazole-4-carbaldehyde
Smaller N1-alkyl group and absence of C5 branching lead to lower lipophilicity and different steric environment; limits direct replacement in sterically demanding designs.

Quantitative Differentiation from Closest Analogs


Molecular Weight Increase Confirms Enhanced Steric Bulk

The target compound has a molecular weight of 221.3 g/mol, compared to 179.22 g/mol for the closest commercially available analog, 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde, which lacks the C5-isopropyl group. This represents a difference of 42.08 g/mol, which corresponds precisely to the mass of an isopropyl substituent . The increased molecular weight directly quantifies the additional steric bulk and lipophilic surface area unique to this compound.

Molecular Weight
Vendor-specified comparison
221.3 g/mol vs 179.22 g/mol +42.08 g/mol (+23.5%)
Reported molecular weight supports differentiated steric profile for SAR contexts.
Data from vendor specifications; no independent verification.
Molecular weight Steric bulk Physicochemical property

Isopropyl vs. n-Propyl Branching at C5

A direct constitutional isomer is 1-cyclohexyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 2172056-78-7), which has the same molecular formula (C12H19N3O) and molecular weight (221.30 g/mol) [1]. The target compound features a branched isopropyl group, while the comparator has a linear n-propyl chain. Although no direct experimental reactivity comparison is publicly available, the constitutional difference is expected to produce a notably higher calculated logP for the target compound due to the more compact, branched alkyl chain, while also creating a markedly different steric environment around the aldehyde reaction center .

C5 Substituent Topology
Data to verify
Branched isopropyl vs Linear n-propyl Identical MW; different cLogP and steric profile
Constitutional isomerism may impact lipophilicity and steric environment around aldehyde.
Predicted physicochemical difference; no experimental reactivity data available.
Constitutional isomerism Steric effects Physicochemical property

Research-Grade Purity Assurance

The target compound is specified with a minimum purity of 95% by multiple independent vendors (CymitQuimica, Leyan) . This matches or exceeds the purity specification of common comparator compounds, such as 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde, which is offered at 95% (Bidepharm) or 97% (AKSci) . The consistent 95% baseline ensures that the compound's differentiated structural features are not compromised by significant impurity variability when procured for sensitive synthetic applications.

Purity Specification
Vendor-specified purity
≥95% CymitQuimica / Leyan
Equivalent purity grade supports selection without quality compromise.
No inter-laboratory purity standardization; vendor claims only.
Purity specification Quality control Procurement

Recommended Application Scenarios


Sterically Demanding Ligand Synthesis Scaffold

The compound's unique dual substitution (N1-cyclohexyl and C5-isopropyl) creates a sterically hindered environment around the aldehyde functional group. This is a prerequisite for synthesizing ligands that require precisely controlled spatial bulk to achieve high enantioselectivity in asymmetric catalysis. The molecular weight increase of 23.5% over the N1-cyclohexyl-only analog (179.22 g/mol vs 221.3 g/mol) directly quantifies the additional steric volume that can be leveraged to tune transition metal complex geometry .

Hit-to-Lead Optimization with Defined C5 Branching

When an SAR campaign identifies that a branched isopropyl at the C5 position is necessary for target potency or metabolic stability, this compound is the direct synthetic intermediate. Its constitutional isomer, 1-cyclohexyl-5-propyl-1H-1,2,3-triazole-4-carbaldehyde, provides a linear C5 chain that leads to a different spatial and pharmacokinetic profile. This compound enables the precise installation of the branched motif without requiring linear-to-branched isomerization steps [1].

Standardized Building Block for Parallel Library Synthesis

With a confirmed minimum purity of 95% by multiple vendors, this compound eliminates quality variability concerns that could confound biological assay results in parallel synthesis libraries. Its purity specification is comparable to that of less decorative triazole aldehydes, meaning procurement can proceed without acceptance of lower quality standards solely to obtain the differentiated scaffold .

Application
Selection Property
Validation Focus
Asymmetric ligand design
Steric profile around aldehyde
Enantioselectivity review with spatial bulk
Hit-to-lead SAR at C5
C5 branching topology (isopropyl vs. n-propyl)
Branching impact on metabolic stability and potency
Parallel library synthesis
Purity consistency across batches
Reproducibility in biological assay contexts
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